![molecular formula C18H19N5O4 B2437008 N1-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-N2-(异恶唑-3-基)草酰胺 CAS No. 1797047-17-6](/img/structure/B2437008.png)
N1-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)-N2-(异恶唑-3-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a class of compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by high throughput screening campaign . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward G-protein-coupled receptor kinase-2 and -5 .科学研究应用
苯并恶唑衍生物
苯并恶唑及其衍生物以其广泛的生物活性而闻名,包括抗菌、抗癌和抗炎作用。它们一直是合成化学努力的重点,以开发新的治疗剂。例如,苯并咪唑衍生物因其 H1 抗组胺活性而被探索,显示出作为抗组胺剂的潜力,一些衍生物由于其有效活性而进入临床评估 (Iemura 等,1986)。
哌啶衍生物
哌啶结构对于许多药物而言是不可或缺的,因为它们能够与各种生物靶标相互作用。包含哌啶环的化合物已被合成并评估其作为神经肽 Y Y1 受体拮抗剂的选择性和效力,旨在开发抗肥胖药物。此类研究突出了哌啶结构在药物化学中的重要性,因为它在增强受体亲和力和选择性方面发挥着作用 (Zarrinmayeh 等,1998)。
异恶唑衍生物
异恶唑是另一类具有重要药用价值的化合物,包括抗炎和镇痛活性。新型恶嗪的合成,可以特异性地靶向环氧合酶 2 (COX2),证明了基于异恶唑的化合物在开发用于抗炎治疗的 COX2 特异性抑制剂中的治疗潜力 (Srinivas 等,2015)。
属性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c24-16(17(25)21-15-7-10-26-22-15)19-11-12-5-8-23(9-6-12)18-20-13-3-1-2-4-14(13)27-18/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFVYCSEDWKWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。